molecular formula C18H24N8O3S2 B2504526 1-(3-甲基-7-(3-((5-甲基-1,3,4-噻二唑-2-基)硫代)丙基)-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基)哌啶-4-甲酰胺 CAS No. 887225-31-2

1-(3-甲基-7-(3-((5-甲基-1,3,4-噻二唑-2-基)硫代)丙基)-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基)哌啶-4-甲酰胺

货号 B2504526
CAS 编号: 887225-31-2
分子量: 464.56
InChI 键: RIKBNEHHIVLHLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole amide derivatives containing piperazine, as described in the first paper, involves the use of aminothiourea and carbon disulfide as starting materials. The process includes the formation of thiadiazole rings and subsequent attachment of piperazine moieties to the thiadiazole core. The structures of the synthesized compounds were confirmed using various spectroscopic methods such as 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis .

In the second paper, the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives is outlined. The process involves the reaction of thiosemicarbazide with hydrazonoyl chlorides to afford 1,3-thiazole derivatives. Further cyclization and treatment with various reagents lead to the formation of the respective thiadiazole and triazole derivatives. The synthesis route is notable for its potential to yield compounds with anti-arrhythmic activity .

The third paper presents an asymmetric synthesis method for a piperidine derivative, which is an intermediate for nociceptin antagonists. The synthesis involves diastereoselective reduction and isomerization steps, yielding the desired compound with high enantiomeric excess. This method is highlighted for its efficiency and scalability .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the first paper were characterized using spectroscopic techniques. The presence of the 1,3,4-thiadiazole ring and its substitution patterns were confirmed, which is crucial for the biological activity of these compounds .

In the second paper, the molecular structures of the synthesized derivatives were likely elucidated using similar spectroscopic methods, although the abstract does not specify this. The structural motifs of 1,3-thiazole and 1,3,4-thiadiazole are important for the pharmacological properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of heterocyclic rings, which are common structural features in many pharmacologically active molecules. The reactions include cyclization, bromination, and reactions with hydrazonoyl chlorides and isothiocyanates, which are key steps in building the complex structures of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not detailed in the abstracts provided. However, the biological activities mentioned, such as the inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus, suggest that these compounds have significant potential as bioactive molecules. The anti-arrhythmic activity of some compounds in the second paper also indicates their potential therapeutic applications .

科学研究应用

甘氨酸转运蛋白 1 抑制剂

1-(3-甲基-7-(3-((5-甲基-1,3,4-噻二唑-2-基)硫代)丙基)-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基)哌啶-4-甲酰胺已被确定为一种结构多样的备用化合物,用于有效的口服甘氨酸转运蛋白 1 (GlyT1) 抑制剂 (Yamamoto 等,2016)。这种化合物表现出有效的 GlyT1 抑制活性、良好的药代动力学,并增加大鼠脑脊液 (CSF) 中的甘氨酸浓度。

合成和生物活性

该化合物属于 1,3,4-噻二唑酰胺化合物家族,以其生物活性而闻名。已合成含有哌嗪(这种化学结构中的关键元素)的新型 1,3,4-噻二唑酰胺化合物,并证明其对黄单胞菌稻瘟病菌pv具有抑制作用。稻瘟菌,表明潜在的抗菌应用 (夏,2015)

抗心律失常活性

1,3,4-噻二唑家族中的化合物,包括所讨论化合物的元素,已被合成并显示出显着的抗心律失常活性。这些发现表明在心律失常治疗中的潜在应用 (Abdel-Aziz 等,2009)

抗炎和镇痛剂

1,3,4-噻二唑的衍生物,类似于所讨论的化合物,已被合成并评估为抗炎和镇痛剂。该组中的化合物已显示出对 COX-2 的抑制活性,并表现出显着的镇痛和抗炎活性 (Abu-Hashem 等,2020)

非离子表面活性剂和微生物活性

含有该化合物元素的新型支架,例如噻二唑基哌啶和噻二唑基哌嗪,已由硬脂酸合成。这些化合物对各种细菌和真菌菌株表现出抗菌活性,表明它们在具有微生物应用的非离子表面活性剂中的潜在用途 (Abdelmajeid 等,2017)

抗癌评估

具有噻二唑支架和苯甲酰胺基团的化合物,与所讨论的化合物相关,已被合成并评估其对各种人类癌细胞系的体外抗癌活性。这些发现表明在癌症治疗中的潜在应用 (Tiwari 等,2017)

属性

IUPAC Name

1-[3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O3S2/c1-10-22-23-18(31-10)30-9-3-6-26-12-14(24(2)17(29)21-15(12)28)20-16(26)25-7-4-11(5-8-25)13(19)27/h11H,3-9H2,1-2H3,(H2,19,27)(H,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKBNEHHIVLHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCCN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。